4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide
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Overview
Description
4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the final benzamide moiety is formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a more saturated heterocyclic compound.
Scientific Research Applications
4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The benzamide moiety may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
4-(2-{2-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Contains a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
4-[[2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-31-18-12-8-16(9-13-18)23-27-24(33-28-23)19-4-2-3-5-20(19)32-14-21(29)26-17-10-6-15(7-11-17)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJCAOCMZJQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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